N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of ethoxyphenyl groups and the formation of the sulfanylacetamide linkage. Common reagents and conditions include:
Starting Materials: 2-ethoxyaniline, 4-ethoxybenzaldehyde, thiourea, acetic anhydride.
Reaction Conditions: Refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid or triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinazolinone moiety to dihydroquinazoline using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the ethoxyphenyl groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity to alter cellular signaling.
Pathways: Interference with signaling pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Sulfanylacetamide Derivatives: Compounds with similar sulfanylacetamide linkages but different aromatic groups.
Uniqueness
N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to its specific combination of ethoxyphenyl groups and the quinazolinone core, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C26H25N3O4S |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H25N3O4S/c1-3-32-19-15-13-18(14-16-19)29-25(31)20-9-5-6-10-21(20)28-26(29)34-17-24(30)27-22-11-7-8-12-23(22)33-4-2/h5-16H,3-4,17H2,1-2H3,(H,27,30) |
InChI Key |
OGODCAGCXCCEBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4OCC |
Origin of Product |
United States |
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